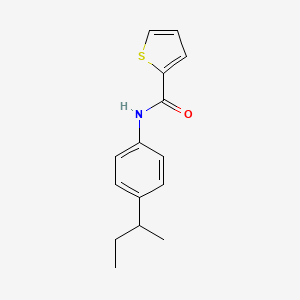![molecular formula C19H23ClN4O3 B4892498 N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, also known as CEP-701, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have potent inhibitory effects on the receptor tyrosine kinase, FLT3, which is frequently mutated in acute myeloid leukemia (AML) patients.
Mécanisme D'action
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline exerts its inhibitory effects on FLT3 by binding to the ATP-binding site of the receptor tyrosine kinase. This binding prevents the activation of downstream signaling pathways that are necessary for cell proliferation and survival. By inhibiting FLT3, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline induces apoptosis in FLT3-mutated AML cells and reduces tumor growth in animal models.
Biochemical and Physiological Effects
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to have potent inhibitory effects on FLT3, with IC50 values in the low nanomolar range. In addition, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to have minimal off-target effects on other receptor tyrosine kinases. In animal studies, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to reduce tumor growth and enhance the efficacy of chemotherapy. However, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been shown to have some toxicity in animal models, particularly at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its high potency and specificity for FLT3. N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been well-characterized in preclinical studies, making it suitable for further studies. However, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has some limitations, including its toxicity at high doses and the potential for off-target effects on other receptor tyrosine kinases.
Orientations Futures
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. One area of interest is the development of combination therapies that include N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline and other targeted therapies. Another area of interest is the study of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in combination with immunotherapies, such as checkpoint inhibitors. In addition, there is ongoing research into the use of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in other diseases, such as glioblastoma and breast cancer. Finally, there is interest in the development of new FLT3 inhibitors that may have improved potency and specificity compared to N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline involves several steps and begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 5-(4-methyl-1-piperazinyl)-2-nitroaniline in the presence of a base to yield N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been optimized to produce high yields and purity, making it suitable for further studies.
Applications De Recherche Scientifique
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases, including AML, multiple myeloma, and neuroblastoma. In preclinical studies, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to inhibit the growth of FLT3-mutated AML cells and induce apoptosis. N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been shown to enhance the efficacy of chemotherapy in AML and multiple myeloma cell lines. In addition, N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-22-9-11-23(12-10-22)16-4-7-19(24(25)26)18(14-16)21-8-13-27-17-5-2-15(20)3-6-17/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWAAHCGYBBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)


![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)